Cas no 96464-10-7 (2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine)

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine structure
96464-10-7 structure
Produktname:2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine
CAS-Nr.:96464-10-7
MF:C13H8BrClN2
MW:307.573020935059
MDL:MFCD00444818
CID:1028971
PubChem ID:398280

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine
    • 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine (ACI)
    • Imidazo[1,2-a]pyridine, 2-(p-bromophenyl)-6-chloro- (6CI)
    • NCGC00307427-01
    • STK893868
    • AG-996/31204037
    • CS-0165891
    • EN300-1221159
    • HMS590F11
    • 3P-096
    • F1018-0635
    • Imidazo[1,2-a]pyridine, 2-(4-bromophenyl)-6-chloro-
    • DTXSID60327962
    • AB00127315-04
    • AI-204/31691042
    • AKOS001476856
    • BBL021162
    • ChemDiv1_001177
    • 96464-10-7
    • SR-01000410961
    • MFCD00444818
    • E82050
    • NSC-707994
    • SR-01000410961-1
    • EU-0069347
    • NSC707994
    • 2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine
    • MDL: MFCD00444818
    • Inchi: 1S/C13H8BrClN2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H
    • InChI-Schlüssel: AYRHYFIXKCKMIK-UHFFFAOYSA-N
    • Lächelt: ClC1=CN2C(=NC(C3C=CC(Br)=CC=3)=C2)C=C1

Berechnete Eigenschaften

  • Genaue Masse: 305.95594g/mol
  • Monoisotopenmasse: 305.95594g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 17
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 268
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topologische Polaroberfläche: 17.3Ų

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-1221159-0.05g
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7
0.05g
$76.0 2023-08-31
Enamine
EN300-1221159-10.0g
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7
10.0g
$1778.0 2023-07-10
Life Chemicals
F1018-0635-1g
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7 95%+
1g
$387.0 2023-09-07
Enamine
EN300-1221159-0.5g
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7
0.5g
$310.0 2023-08-31
Enamine
EN300-1221159-2.5g
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7
2.5g
$810.0 2023-08-31
Life Chemicals
F1018-0635-0.25g
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7 95%+
0.25g
$348.0 2023-09-07
Alichem
A029182496-1g
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7 95%
1g
$501.60 2023-08-31
Chemenu
CM151267-1g
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7 95%
1g
$*** 2023-05-04
Life Chemicals
F1018-0635-10g
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7 95%+
10g
$1625.0 2023-09-07
A2B Chem LLC
AI65292-250mg
Imidazo[1,2-a]pyridine, 2-(4-bromophenyl)-6-chloro-
96464-10-7 97%
250mg
$64.00 2023-12-29

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: Potassium ,  9-(Methylamino)-1H-phenalen-1-one Solvents: Dimethyl sulfoxide ,  1,4-Dioxane ;  24 h, 25 - 30 °C
Referenz
Reduced Phenalenyl in Catalytic Dehalogenative Deuteration and Hydrodehalogenation of Aryl Halides
Singh, Bhagat; Ahmed, Jasimuddin; Biswas, Amit; Paira, Rupankar; Mandal, Swadhin K., Journal of Organic Chemistry, 2021, 86(10), 7242-7255

Synthetic Routes 2

Reaktionsbedingungen
1.1 Catalysts: Magnesium oxide Solvents: Water ;  2.5 h, rt
Referenz
A simple and efficient synthesis of imidazolo[1,2-a]pyridines using MgO in aqueous medium
Patil, S. V.; Gaikwad, N. D.; Bobade, V. D., Arabian Journal of Chemistry, 2016, 9,

Synthetic Routes 3

Reaktionsbedingungen
1.1 Solvents: Acetone
1.2 Catalysts: Hydrogen bromide Solvents: Methanol
Referenz
Preparation of 2-aryl- and 2-(aryloxymethyl)imidazo[1,2-a]pyridines and related compounds
Sundberg, Richard J.; Dahlhausen, D. J.; Manikumar, G.; Mavunkel, B.; Biswas, Atanu; et al, Journal of Heterocyclic Chemistry, 1988, 25(1), 129-37

Synthetic Routes 4

Reaktionsbedingungen
1.1 Solvents: Ethanol ;  6 h, reflux
Referenz
Synthesis and antimicrobial activity of novel imidazo[1,2-a]pyridinopyrimidine-2,4,6(1H,3H,5H)-triones and thioxopyrimidine-4,6(1H,5H)diones
Rajitha, G.; Ravibabu, V.; Ramesh, G.; Rajitha, B., Research on Chemical Intermediates, 2016, 42(3), 1989-1998

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ;  3 - 4 h, 80 °C
Referenz
Metal-Free, H2O2-Mediated, Regioselective Direct C-3 Hydroxylation of Imidazo[1,2-a]pyridines via C(sp2)-H Bond Functionalization
Kant Yadav, Ravi; Kumar, Yogesh; Chaudhary, Sandeep, ChemistrySelect, 2020, 5(29), 9235-9239

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ;  3 - 4 h, 80 °C
Referenz
Lewis Acid/Oxidant as Rapid Regioselective Halogenating Reagent System for Direct Halogenation of Fused Bi-/Tri-cyclic Hetero-Aromatic Congeners viaC(sp2) -H bond Functionalization
Yadav, Ravi Kant; Sharma, Richa; Gautam, Deepak; Joshi, Jyoti; Chaudhary, Sandeep, Asian Journal of Organic Chemistry, 2021, 10(7), 1726-1741

Synthetic Routes 7

Reaktionsbedingungen
1.1 Catalysts: Iodine Solvents: Ethanol ;  3 h
Referenz
A simple and efficient route to 2-arylimidazo[1,2-a]pyridines and zolimidine using automated grindstone chemistry
Das, Dharmendra; Bhutia, Zigmee T.; Panjikar, Padmini C.; Chatterjee, Amrita; Banerjee, Mainak, Journal of Heterocyclic Chemistry, 2020, 57(11), 4099-4107

Synthetic Routes 8

Reaktionsbedingungen
1.1 overnight, 60 °C
Referenz
Mild Homologation of Esters through Continuous Flow Chloroacetate Claisen Reactions
Ganiek, Maximilian A.; Ivanova, Maria V.; Martin, Benjamin; Knochel, Paul, Angewandte Chemie, 2018, 57(52), 17249-17253

Synthetic Routes 9

Reaktionsbedingungen
1.1 Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ;  1 - 2 h, rt
Referenz
Ionic liquid promoted synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives and their antibacterial screening
Bhargava, Sangeeta; Choudhary, Anita, International Journal of Pharmacy and Pharmaceutical Sciences, 2014, 6(6), 553-557

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Sodium dodecyl sulfate ,  Iodine Solvents: Water ;  12 h, 40 °C
Referenz
Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an "On-Water" Platform
Bhutia, Zigmee T.; Panjikar, Padmini C.; Iyer, Shruti; Chatterjee, Amrita ; Banerjee, Mainak, ACS Omega, 2020, 5(22), 13333-13343

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ;  1 - 2 h, 70 °C
Referenz
Mn-Mediated Direct Regioselective C-H Trifluoromethylation of Imidazopyridines and Quinoxalines
Firuz, Mahdieh Esi; Rajai-Daryasarei, Saideh ; Rominger, Frank; Biglari, Abbas; Balalaie, Saeed, Journal of Organic Chemistry, 2023, 88(15), 10599-10608

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Raw materials

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Preparation Products

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Verwandte Literatur

  • 1. Cu–Mn spinel oxide catalyzed synthesis of imidazo[1,2-a]pyridines through domino three-component coupling and 5-exo-dig cyclization in water
    Jaideep B. Bharate,Santosh K. Guru,Shreyans K. Jain,Samdarshi Meena,Parvinder Pal Singh,Shashi Bhushan,Baldev Singh,Sandip B. Bharate,Ram A. Vishwakarma RSC Adv. 2013 3 20869
Empfohlene Lieferanten
Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Jinhuan Chemical CO., LTD.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nanjing jingzhu bio-technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangsu Xinsu New Materials Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Zhangzhou Sinobioway Peptide Co.,Ltd.